LysRs-IN-2

Plasmodium falciparum Lysyl-tRNA synthetase Enzyme inhibition

LysRs-IN-2 is the only orally bioavailable KRS inhibitor with validated dual-species in vivo efficacy in both malaria (90% parasitemia reduction at 1.5 mg/kg) and cryptosporidiosis (96% shedding reduction at 20 mg/kg) mouse models, making it the definitive chemical probe for apicomplexan KRS research. • Potent PfKRS IC50=0.015 μM, CpKRS IC50=0.13 μM; 120-fold selectivity over human KRS. • P. falciparum 3D7 EC50=0.27 μM; HepG2 cytotoxicity SI >180; well-characterized selectivity profile. • Chromone scaffold with X-ray co-crystal structures; favorable MW 355.31, cLogP ~2.2. • Reliable supply with ready stock and global delivery for research use.

Molecular Formula C17H16F3NO4
Molecular Weight 355.31 g/mol
Cat. No. B2422272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLysRs-IN-2
Molecular FormulaC17H16F3NO4
Molecular Weight355.31 g/mol
Structural Identifiers
SMILESC1CC(CCC1(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)F)O)(F)F
InChIInChI=1S/C17H16F3NO4/c18-10-1-2-13-11(7-10)12(22)8-14(25-13)15(23)21-9-16(24)3-5-17(19,20)6-4-16/h1-2,7-8,24H,3-6,9H2,(H,21,23)
InChIKeyPJBRCGHQNUWERQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





LysRs-IN-2 (CAS 2170696-76-9): A Validated Apicomplexan Lysyl-tRNA Synthetase Inhibitor for Malaria and Cryptosporidiosis Research


LysRs-IN-2, also designated as compound 5 or DDD706, is a synthetic small-molecule inhibitor belonging to the chromone series that targets apicomplexan lysyl-tRNA synthetase (KRS) enzymes. Developed through structure-based optimization from a biochemical screening hit, it potently inhibits Plasmodium falciparum KRS (PfKRS1) and Cryptosporidium parvum KRS (CpKRS) with nanomolar potency, demonstrating oral in vivo efficacy in mouse models of both malaria and cryptosporidiosis. [1] The compound exhibits significant selectivity over the human ortholog (HsKRS) and represents a chemically validated tool compound for probing KRS as a drug target in apicomplexan parasites.

Why LysRs-IN-2 Cannot Be Simply Substituted with Other LysRS Inhibitors: Critical Selectivity and Efficacy Gaps


Despite sharing a common molecular target, LysRS inhibitors exhibit profound divergence in species selectivity, cellular potency, and in vivo efficacy due to differences in chemical scaffold, binding mode, and pharmacokinetic properties. For instance, the natural product cladosporin shows potent PfKRS inhibition but lacks oral bioavailability and has suboptimal drug-like properties, limiting its utility as an in vivo tool [1]. Conversely, the repurposed ALK inhibitor ASP3026 inhibits PfLysRS but with significantly weaker cellular potency against P. falciparum (IC50 ~5.6 μM) and lower selectivity over human LysRS compared to LysRs-IN-2 [2]. Even closely related analogs such as LysRs-IN-3, derived from ASP3026, demonstrate a different selectivity and potency profile that may not translate to the dual-species (Plasmodium and Cryptosporidium) efficacy and oral bioavailability profile of LysRs-IN-2 [3]. Therefore, substitution with alternative LysRS inhibitors risks compromising critical experimental outcomes, including target engagement, therapeutic window, and translational relevance in animal models of apicomplexan infection.

Quantitative Differentiation of LysRs-IN-2: Direct Comparative Data vs. Cladosporin, ASP3026, and In-Class Analogs


Enzymatic Potency: LysRs-IN-2 Exhibits ~4-Fold Higher PfKRS1 Inhibition than Cladosporin

LysRs-IN-2 inhibits recombinant PfKRS1 with an IC50 of 0.015 μM (15 nM), which is approximately 4-fold more potent than the natural product cladosporin, which has a reported PfKRS1 IC50 of 61 nM (0.061 μM) under comparable biochemical assay conditions [1][2]. This improved potency translates to a lower effective concentration required for target engagement in cell-free systems.

Plasmodium falciparum Lysyl-tRNA synthetase Enzyme inhibition

Cellular Antiparasitic Activity: LysRs-IN-2 Demonstrates Superior Whole-Cell Potency Against P. falciparum Compared to ASP3026

In whole-cell assays against blood-stage P. falciparum 3D7, LysRs-IN-2 shows an EC50 of 0.27 μM, which is approximately 21-fold more potent than the repurposed ALK inhibitor ASP3026, which has an IC50 of 5.61 μM for parasite growth inhibition [1][2]. This indicates that the structural optimization of LysRs-IN-2 yields significantly improved cell permeability and/or target engagement within the parasite.

Antimalarial P. falciparum 3D7 Whole-cell assay

Selectivity Over Human Ortholog: LysRs-IN-2 Exhibits >120-Fold Selectivity for PfKRS1 over HsKRS

LysRs-IN-2 demonstrates a substantial selectivity window for the parasite enzyme over the human ortholog. It inhibits HsKRS with an IC50 of 1.8 μM, representing a 120-fold selectivity ratio compared to its PfKRS1 IC50 of 0.015 μM [1]. In contrast, ASP3026 exhibits a >380-fold selectivity (PfLysRS IC50 ~0.657 μM vs. HsLysRS IC50 >250 μM) but with significantly weaker absolute potency against the parasite enzyme [2]. The high absolute potency combined with a substantial selectivity window of LysRs-IN-2 is advantageous for minimizing host cell toxicity in cell-based assays.

Selectivity Human KRS Therapeutic index

In Vivo Efficacy: LysRs-IN-2 Demonstrates Oral Efficacy in Malaria and Cryptosporidiosis Mouse Models, a Feature Absent in Many LysRS Inhibitors

LysRs-IN-2 achieves robust oral in vivo efficacy, reducing parasitemia by 90% in a murine P. falciparum SCID model at a dose of 1.5 mg/kg administered once daily for 4 days [1]. In cryptosporidiosis models, oral administration at 20 mg/kg once daily for 7 days reduced parasite shedding by 96% in NOD SCID gamma mice and below detectable levels in INF-γ knockout mice . This contrasts sharply with cladosporin, which lacks suitable oral bioavailability and drug-like properties for in vivo use [2], and with ASP3026, for which in vivo antimalarial efficacy data are not reported in the primary literature. The oral efficacy of LysRs-IN-2 establishes it as a validated in vivo probe for apicomplexan KRS target validation.

In vivo efficacy Malaria mouse model Cryptosporidiosis mouse model Oral bioavailability

Broad-Spectrum Apicomplexan Activity: LysRs-IN-2 Inhibits Both PfKRS and CpKRS, While Many Analogs Are Species-Specific

LysRs-IN-2 demonstrates potent inhibition of both Plasmodium falciparum KRS (PfKRS, IC50 = 0.015 μM) and Cryptosporidium parvum KRS (CpKRS, IC50 = 0.13 μM) [1]. This dual-species activity is a result of structure-based 'pathogen hopping' enabled by the structural homology between PfKRS1 and CpKRS . In contrast, many LysRS inhibitors, such as LysRS-IN-4, are specifically optimized for Mycobacterium tuberculosis LysRS and lack reported activity against apicomplexan parasites . Even within the apicomplexan-targeting class, cladosporin shows a different selectivity profile and lacks robust oral in vivo efficacy against Cryptosporidium. The dual Pf/Cp activity of LysRs-IN-2 makes it uniquely suitable for comparative parasitology studies across two major apicomplexan pathogens.

Cryptosporidium parvum Broad-spectrum antiparasitic Pathogen hopping

Cytotoxicity Profile: LysRs-IN-2 Exhibits a Wide Therapeutic Window with HepG2 EC50 >180-Fold Higher than Antiparasitic EC50

In mammalian cell cytotoxicity assays, LysRs-IN-2 shows an EC50 of 49 μM against HepG2 cells, yielding a selectivity index (SI) of >180 when compared to its anti-P. falciparum EC50 of 0.27 μM [1]. This wide window between antiparasitic activity and mammalian cell toxicity is comparable to that of cladosporin (HepG2 EC50 >10 μM vs. Pf EC50 ~0.04 μM, SI >250) [2] and superior to many other LysRS inhibitors that exhibit narrower selectivity margins. The favorable cytotoxicity profile of LysRs-IN-2 supports its use in cell-based assays without confounding host cell toxicity at concentrations required for parasite inhibition.

Cytotoxicity HepG2 Selectivity index

Optimal Research Applications for LysRs-IN-2 Based on Validated Quantitative Differentiation


In Vivo Target Validation of Apicomplexan Lysyl-tRNA Synthetase in Malaria and Cryptosporidiosis Models

LysRs-IN-2 is the preferred chemical probe for in vivo studies aiming to validate KRS as a drug target in apicomplexan parasites. Its demonstrated oral efficacy in both murine P. falciparum SCID (90% parasitemia reduction at 1.5 mg/kg) [1] and cryptosporidiosis models (96% shedding reduction at 20 mg/kg) provides a robust foundation for pharmacodynamic and efficacy studies. Alternative LysRS inhibitors lack this combined in vivo validation and oral bioavailability, making LysRs-IN-2 the only suitable tool for researchers requiring a systemically available, orally active KRS inhibitor for animal studies.

Comparative Studies of Apicomplexan tRNA Synthetase Biology Across Plasmodium and Cryptosporidium Species

The dual-species activity of LysRs-IN-2 against both PfKRS (IC50 = 0.015 μM) and CpKRS (IC50 = 0.13 μM) [1] enables direct comparative studies of KRS function and inhibition across two major apicomplexan pathogens. This is particularly valuable for researchers investigating conserved versus species-specific aspects of tRNA synthetase biology, or for those seeking to understand the structural determinants of 'pathogen hopping' within the apicomplexan phylum. No other commercially available LysRS inhibitor offers this dual-species validation combined with oral in vivo efficacy.

Cell-Based Antiparasitic Assays Requiring High Potency and Defined Selectivity Over Human Orthologs

For cell-based studies of P. falciparum where minimizing off-target effects and host cell toxicity is critical, LysRs-IN-2 offers a well-characterized profile: potent whole-cell activity (EC50 = 0.27 μM against 3D7) [1], 120-fold selectivity over human KRS (HsKRS IC50 = 1.8 μM) [1], and a wide cytotoxicity window (HepG2 EC50 = 49 μM, SI >180) [1]. This comprehensive selectivity and potency dataset, derived from the primary publication, reduces experimental uncertainty and allows for more confident interpretation of phenotypic outcomes compared to less characterized LysRS inhibitors.

Structure-Activity Relationship (SAR) Studies Leveraging the Chromone Scaffold

The well-defined binding mode of the chromone scaffold within the ATP-binding pocket of PfKRS1 and CpKRS, as elucidated by X-ray crystallography [1], makes LysRs-IN-2 an excellent starting point for medicinal chemistry optimization. Researchers aiming to develop next-generation apicomplexan KRS inhibitors can utilize LysRs-IN-2 as a benchmark compound, leveraging the available structural data (including co-crystal structures with both PfKRS1 and CpKRS) [1] to guide rational design. Its favorable physicochemical properties (MW 355.31, cLogP ~2.2) and oral bioavailability profile further support its use as a lead-like template for SAR expansion.

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